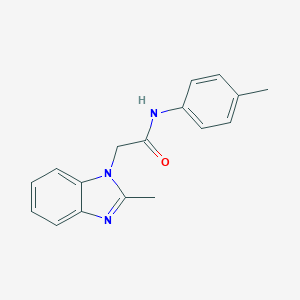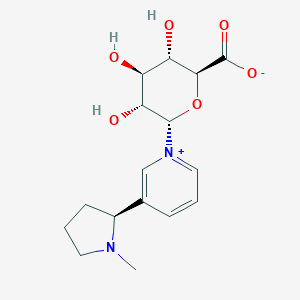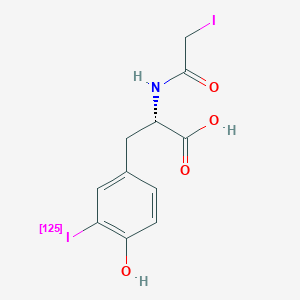
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 2014 and has since gained popularity in the research community due to its strong binding affinity and high potency.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 involves binding to the CB1 receptor and activating it. This leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). The activation of these pathways leads to the modulation of neurotransmitter release, which can affect a wide range of physiological processes.
Biochemical and Physiological Effects:
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate. This can affect a wide range of physiological processes, including pain perception, appetite, and mood. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has also been shown to have anti-inflammatory effects, which may make it a valuable tool for studying the role of the endocannabinoid system in inflammation.
Advantages and Limitations for Lab Experiments
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has several advantages for lab experiments. It has a high binding affinity and potency, which makes it a valuable tool for studying the CB1 receptor. It is also stable and can be stored for long periods of time. However, 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 also has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. It may also have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201. One area of interest is the role of the endocannabinoid system in pain perception. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to modulate pain perception, and further research could lead to the development of new treatments for chronic pain. Another area of interest is the role of the endocannabinoid system in inflammation. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to have anti-inflammatory effects, and further research could lead to the development of new treatments for inflammatory diseases. Finally, there is a need for further research on the safety and toxicity of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201, as well as its potential for abuse. This information is essential for the development of safe and effective treatments for a wide range of conditions.
Synthesis Methods
The synthesis method of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 involves the reaction of 1-(4-methylphenyl)-1H-benzimidazole-2-amine with 2-bromo-N-(2-chloroethyl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been widely used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have a high binding affinity for the CB1 receptor and can activate it with high potency. This makes it a valuable tool for studying the physiological and biochemical effects of CB1 receptor activation.
properties
Product Name |
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12-7-9-14(10-8-12)19-17(21)11-20-13(2)18-15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,19,21) |
InChI Key |
DZCMJRAFSPVXEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)
![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)


![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)


![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)



